molecular formula C20H26ClN3O B5504467 1-(7-chloro-4-methylquinolin-2-yl)-3-(piperidin-1-ylmethyl)pyrrolidin-3-ol

1-(7-chloro-4-methylquinolin-2-yl)-3-(piperidin-1-ylmethyl)pyrrolidin-3-ol

Cat. No. B5504467
M. Wt: 359.9 g/mol
InChI Key: QJFASTUISUSHKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(7-chloro-4-methylquinolin-2-yl)-3-(piperidin-1-ylmethyl)pyrrolidin-3-ol, also known as CMPI, is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. CMPI is a pyrrolidine-based compound that has been synthesized through various methods and has shown promising results in preclinical studies. In

Mechanism of Action

The exact mechanism of action of 1-(7-chloro-4-methylquinolin-2-yl)-3-(piperidin-1-ylmethyl)pyrrolidin-3-ol is not fully understood, but it is believed to act as a partial agonist at the D2 dopamine receptor and a full agonist at the 5-HT1A serotonin receptor. This dual mechanism of action is thought to contribute to its potential therapeutic effects in various neuropsychiatric disorders.
Biochemical and Physiological Effects:
1-(7-chloro-4-methylquinolin-2-yl)-3-(piperidin-1-ylmethyl)pyrrolidin-3-ol has been shown to have a range of biochemical and physiological effects, including modulation of dopamine and serotonin neurotransmission, regulation of neuroinflammation, and neuroprotection. In preclinical studies, 1-(7-chloro-4-methylquinolin-2-yl)-3-(piperidin-1-ylmethyl)pyrrolidin-3-ol has been shown to improve cognitive function and reduce anxiety and depressive-like behaviors.

Advantages and Limitations for Lab Experiments

One advantage of 1-(7-chloro-4-methylquinolin-2-yl)-3-(piperidin-1-ylmethyl)pyrrolidin-3-ol is its high potency and selectivity for the D2 dopamine receptor and 5-HT1A serotonin receptor, which makes it a useful tool for studying the role of these receptors in neuropsychiatric disorders. However, 1-(7-chloro-4-methylquinolin-2-yl)-3-(piperidin-1-ylmethyl)pyrrolidin-3-ol has limitations in terms of its solubility and stability, which can affect its bioavailability and make it challenging to use in certain experiments.

Future Directions

There are several future directions for the study of 1-(7-chloro-4-methylquinolin-2-yl)-3-(piperidin-1-ylmethyl)pyrrolidin-3-ol, including further investigation of its mechanism of action, optimization of its synthesis method, and exploration of its potential therapeutic applications in humans. Additionally, the use of 1-(7-chloro-4-methylquinolin-2-yl)-3-(piperidin-1-ylmethyl)pyrrolidin-3-ol in combination with other drugs or therapies may enhance its efficacy and reduce potential side effects. Further research is needed to fully understand the potential of 1-(7-chloro-4-methylquinolin-2-yl)-3-(piperidin-1-ylmethyl)pyrrolidin-3-ol as a therapeutic agent.
In conclusion, 1-(7-chloro-4-methylquinolin-2-yl)-3-(piperidin-1-ylmethyl)pyrrolidin-3-ol is a promising compound with potential therapeutic applications in various neuropsychiatric disorders. Its unique mechanism of action and biochemical and physiological effects make it a valuable tool for scientific research. However, further research is needed to fully understand its potential and optimize its use in the clinic.

Synthesis Methods

The synthesis of 1-(7-chloro-4-methylquinolin-2-yl)-3-(piperidin-1-ylmethyl)pyrrolidin-3-ol has been achieved through various methods, including the reaction of 7-chloro-4-methylquinoline-2-carbaldehyde with piperidine and pyrrolidine in the presence of a reducing agent. Another method involves the reaction of 7-chloro-4-methylquinoline-2-carboxylic acid with piperidine and pyrrolidine in the presence of a coupling reagent. These methods have been optimized to improve the yield and purity of 1-(7-chloro-4-methylquinolin-2-yl)-3-(piperidin-1-ylmethyl)pyrrolidin-3-ol.

Scientific Research Applications

1-(7-chloro-4-methylquinolin-2-yl)-3-(piperidin-1-ylmethyl)pyrrolidin-3-ol has been studied extensively for its potential therapeutic applications, including as an antipsychotic, anxiolytic, and antidepressant agent. In preclinical studies, 1-(7-chloro-4-methylquinolin-2-yl)-3-(piperidin-1-ylmethyl)pyrrolidin-3-ol has shown promising results in animal models of schizophrenia, anxiety, and depression. 1-(7-chloro-4-methylquinolin-2-yl)-3-(piperidin-1-ylmethyl)pyrrolidin-3-ol has also been investigated for its potential use in the treatment of drug addiction, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

1-(7-chloro-4-methylquinolin-2-yl)-3-(piperidin-1-ylmethyl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClN3O/c1-15-11-19(22-18-12-16(21)5-6-17(15)18)24-10-7-20(25,14-24)13-23-8-3-2-4-9-23/h5-6,11-12,25H,2-4,7-10,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFASTUISUSHKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)Cl)N3CCC(C3)(CN4CCCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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